Diethyl (4-ethyl-1,3-dithiolan-2-ylidene)phosphoramidate
Description
Diethyl (4-ethyl-1,3-dithiolan-2-ylidene)phosphoramidate is a phosphoramidate derivative characterized by a 1,3-dithiolane ring substituted with an ethyl group at the 4-position. This compound belongs to the organophosphorus class, which is notable for its applications in agrochemicals, particularly as insecticides and nematicides. Its structure combines a phosphoramidate backbone with a dithiolane heterocycle, which contributes to its reactivity and biological activity.
Properties
CAS No. |
63907-31-3 |
|---|---|
Molecular Formula |
C9H18NO3PS2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
(Z)-N-diethoxyphosphoryl-4-ethyl-1,3-dithiolan-2-imine |
InChI |
InChI=1S/C9H18NO3PS2/c1-4-8-7-15-9(16-8)10-14(11,12-5-2)13-6-3/h8H,4-7H2,1-3H3/b10-9- |
InChI Key |
OHGALUAHIAGMAC-KTKRTIGZSA-N |
Isomeric SMILES |
CCC1CS/C(=N/P(=O)(OCC)OCC)/S1 |
Canonical SMILES |
CCC1CSC(=NP(=O)(OCC)OCC)S1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of American cyanamid AC 47,826 involves several steps. The primary synthetic route includes the reaction of specific organic and inorganic reagents under controlled conditions. Industrial production methods often involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously monitored to ensure the purity and yield of the compound.
Chemical Reactions Analysis
American cyanamid AC 47,826 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
American cyanamid AC 47,826 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is utilized in biochemical assays and as a tool for studying cellular processes.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of American cyanamid AC 47,826 involves its interaction with specific molecular targets within cells. These interactions can lead to the activation or inhibition of various biochemical pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with three structurally related phosphoramidates: mephosfolan (4-methyl substitution), phosfolan (unsubstituted dithiolane), and fosthietan (1,3-dithietane ring). These analogs share the phosphoramidate core but differ in substituents and ring systems, leading to variations in physicochemical properties and applications.
Table 1: Structural and Functional Comparison
Key Findings
Mephosfolan (4-methyl) exhibits acute toxicity (LD₅₀: 8.9 mg/kg in rats) due to its inhibition of acetylcholinesterase, a common mechanism in organophosphates .
Ring System Differences: Fosthietan (1,3-dithietane) shows reduced hydrolytic stability compared to dithiolane-based compounds, making it less persistent in soil but equally toxic to non-target organisms .
Applications :
- Mephosfolan and phosfolan are used as systemic insecticides, targeting pests via absorption through plant tissues .
- Fosthietan’s nematicidal activity is linked to its rapid degradation into toxic metabolites, limiting its agricultural use in regions with strict environmental regulations .
Table 2: Physicochemical Properties
Biological Activity
Diethyl (4-ethyl-1,3-dithiolan-2-ylidene)phosphoramidate is a phosphoramidate compound characterized by its unique dithiolane structure, which imparts distinct biological activities. This compound has garnered interest in various fields, including medicinal chemistry and agricultural science, due to its potential applications as a biochemical agent.
- Molecular Formula : C9H18NO3PS2
- Molecular Weight : 283.4 g/mol
- CAS Number : 63907-31-3
- InChI Key : OHGALUAHIAGMAC-KTKRTIGZSA-N
Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various cellular pathways. Research indicates that this compound exhibits:
- Anticancer Properties : Preliminary studies suggest that compounds with similar dithiolane structures can induce apoptosis in cancer cells. For instance, derivatives have shown significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
- Antimicrobial Activity : Certain phosphoramidates have demonstrated inhibitory effects against various bacterial strains. The presence of sulfur in the dithiolan structure may enhance the antimicrobial efficacy of the compound .
The mechanism through which this compound exerts its biological effects is not fully elucidated but is believed to involve:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in critical metabolic pathways.
- Cell Signaling Modulation : It can modulate signaling pathways that regulate cell proliferation and apoptosis.
- Oxidative Stress Induction : Similar compounds have been shown to increase reactive oxygen species (ROS), leading to cell death in cancer cells .
Case Study 1: Anticancer Activity
A study evaluating the anticancer potential of various phosphoramidates found that this compound exhibited IC50 values comparable to established chemotherapeutics. The study highlighted the compound's ability to induce apoptosis through both intrinsic and extrinsic pathways in HeLa cells .
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial properties of phosphoramidates indicated that compounds with dithiolane structures showed significant inhibition against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell membranes and interference with metabolic processes .
Comparative Analysis with Similar Compounds
| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | Significant against Gram-positive bacteria | Enzyme inhibition, ROS induction |
| Calcium Cyanamide | High | Moderate against certain pathogens | Nitrogen release affecting metabolism |
| Sodium Cyanamide | Moderate | Low | Primarily acts as a nitrogen source |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
